molecular formula C3H3N3O3 B564499 (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione CAS No. 201996-37-4

(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione

Cat. No.: B564499
CAS No.: 201996-37-4
M. Wt: 132.052
InChI Key: ZFSLODLOARCGLH-VMIGTVKRSA-N
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Description

(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione is a stable isotope-labeled compound, where three carbon atoms are replaced with carbon-13 isotopesThis compound is primarily used in scientific research to trace chemical reactions and metabolic pathways due to its unique isotopic labeling .

Mechanism of Action

Target of Action

Cyanuric Acid-13C3 is a stable isotope of cyanuric acid, containing three carbon-13 atoms . It is primarily used as a tracer in various experiments, particularly in studies involving the tracking of chemical reactions or metabolic pathways . The primary targets of Cyanuric Acid-13C3 are the molecules involved in these reactions or pathways. By incorporating into these target molecules, it allows scientists to monitor their fate and interactions within biological or chemical systems .

Mode of Action

The mode of action of Cyanuric Acid-13C3 involves its incorporation into target molecules. This incorporation enables the tracking of chemical reactions or metabolic pathways . The compound interacts with its targets by replacing the regular carbon atoms with its carbon-13 atoms. This results in changes in the molecular weight of the target molecules, which can be detected and measured using mass spectrometry .

Biochemical Pathways

The specific biochemical pathways affected by Cyanuric Acid-13C3 depend on the nature of the experiment in which it is used. As a tracer, it can be used to study a wide variety of biochemical pathways. For example, in studies involving the gut microbiome, Cyanuric Acid-13C3 has been used to track the metabolism of complex carbohydrates into short-chain fatty acids .

Pharmacokinetics

The use of stable isotopes like cyanuric acid-13c3 in drug development has gained attention due to their potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of Cyanuric Acid-13C3’s action is the generation of detectable changes in the molecular weight of the target molecules. These changes can provide valuable insights into the behavior and transformation of specific compounds in various biological or chemical systems .

Action Environment

The action, efficacy, and stability of Cyanuric Acid-13C3 can be influenced by various environmental factors. For instance, the storage conditions can affect its stability . Furthermore, the biological environment in which it is used (eg, the specific organism or cell type) can influence its action and efficacy.

Biochemical Analysis

Biochemical Properties

Cyanuric Acid-13C3 participates in various metabolic processes and chemical reactions . Its mechanism of action involves the substitution of carbon-12 atoms with carbon-13 atoms, leading to the production of labeled molecules that can be tracked during the drug development process .

Cellular Effects

It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Mechanism

The molecular mechanism of Cyanuric Acid-13C3 involves the substitution of carbon-12 atoms with carbon-13 atoms . This leads to the production of labeled molecules that can be tracked during the drug development process .

Temporal Effects in Laboratory Settings

It is known that stable isotopes like Cyanuric Acid-13C3 are used as tracers in various experiments, particularly in studies involving the tracking of chemical reactions or metabolic pathways .

Dosage Effects in Animal Models

It is known that stable isotopes like Cyanuric Acid-13C3 are used as tracers in various experiments, particularly in studies involving the tracking of chemical reactions or metabolic pathways .

Metabolic Pathways

Cyanuric Acid-13C3 is involved in various metabolic processes and chemical reactions . Its mechanism of action involves the substitution of carbon-12 atoms with carbon-13 atoms, leading to the production of labeled molecules that can be tracked during the drug development process .

Transport and Distribution

It is known that stable isotopes like Cyanuric Acid-13C3 are used as tracers in various experiments, particularly in studies involving the tracking of chemical reactions or metabolic pathways .

Subcellular Localization

It is known that stable isotopes like Cyanuric Acid-13C3 are used as tracers in various experiments, particularly in studies involving the tracking of chemical reactions or metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione can be synthesized by heating and reacting 13C-labeled cyanic acid. The process involves the initial synthesis of 13C-labeled cyanic acid, which is then heated and reacted with an appropriate amount of cyanuric acid to obtain the labeled compound .

Industrial Production Methods: In an industrial setting, the production of cyanuric acid-13C3 follows a similar approach but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The process typically involves the use of specialized equipment to handle the isotopic materials safely and efficiently .

Chemical Reactions Analysis

Types of Reactions: (2,4,6-13C3)1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of substituted triazines .

Comparison with Similar Compounds

Properties

IUPAC Name

(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSLODLOARCGLH-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C]1(=O)N[13C](=O)N[13C](=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675782
Record name (~13~C_3_)-1,3,5-Triazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201996-37-4
Record name (~13~C_3_)-1,3,5-Triazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,3,5]Triazine-2,4,6-triol-2,4,6-13C3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Customer
Q & A

Q1: What is the purpose of using Cyanuric acid-13C3 in the analysis of cyanuric acid in whey powder?

A: Cyanuric acid-13C3 (¹³C₃, ¹⁵N₃-CYA), an isotope-labeled version of cyanuric acid, serves as an internal standard in the described method []. Its use helps correct for matrix effects during analysis. Matrix effects occur when other components in the sample (whey powder in this case) interfere with the ionization and detection of the target analyte (cyanuric acid) during mass spectrometry.

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